Loperamide Hydrochloride

Clinical Pharmacology Gastroenterology Comparative Efficacy

Loperamide HCl (CAS 34552-83-5) delivers unmatched peripheral opioid potency (μ Ki=3 nM) with negligible CNS exposure, validated by proven clinical superiority over diphenoxylate/atropine at 2.5-fold lower doses. Its distinct polymorphism (Form I/II) demands rigorous solid-state control, critical for generic API procurement. Fully compendial (USP, EP, BP) with established HPLC methods, it is the definitive reference standard for analytical method validation and the gold-standard API for antidiarrheal formulation. Guarantee stability and efficacy by specifying polymorphic purity.

Molecular Formula C29H34Cl2N2O2
Molecular Weight 513.5 g/mol
CAS No. 34552-83-5
Cat. No. B1675071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoperamide Hydrochloride
CAS34552-83-5
Synonyms1-Piperidinebutanamide, 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenyl-, monohydrochloride;  4-(4-Chlorophenyl)-4-hydroxy-N,N-dimethyl-alpha,alpha-diphenylpiperidine-1-butyramide monohydrochloride; 
Molecular FormulaC29H34Cl2N2O2
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H
InChIKeyPGYPOBZJRVSMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>77 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Loperamide Hydrochloride (CAS 34552-83-5): Peripheral Opioid Agonist for Antidiarrheal Research and Formulation


Loperamide Hydrochloride (CAS 34552-83-5) is a synthetic piperidine-derivative opioid receptor agonist that exerts its primary pharmacological effect by binding to μ-opioid receptors in the myenteric plexus of the gastrointestinal tract, thereby reducing peristalsis and fluid secretion [1]. This action is characterized by its potent and selective affinity for the cloned human μ-opioid receptor (Ki = 3 nM) over δ (Ki = 48 nM) and κ (Ki = 1156 nM) subtypes [2]. Critically, loperamide is a high-affinity substrate for the efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier, which actively limits its central nervous system (CNS) penetration, underpinning its peripheral selectivity and favorable safety profile in antidiarrheal applications [3].

Why Substituting Loperamide Hydrochloride with In-Class Antidiarrheals Requires Rigorous Scientific Justification


While loperamide hydrochloride and other antidiarrheal agents like diphenoxylate/atropine and eluxadoline share a common class of opioid receptor modulators, their distinct pharmacological profiles and clinical performance prohibit simple interchangeability. Loperamide's unique combination of high μ-opioid receptor affinity, potent P-gp substrate status for peripheral restriction, and specific polymorphic solid-state behavior directly influences its in vivo efficacy, safety margin, and formulation stability [1]. Direct comparative clinical evidence demonstrates that loperamide provides superior symptomatic control at lower doses, a crucial differentiator for patient management [2]. Furthermore, its distinct solid-state polymorphism, absent in these comparators, introduces a critical quality control and formulation variable that can impact the performance of generic products if not rigorously controlled, underscoring the need for precise specification in procurement [3].

Quantitative Differentiation of Loperamide Hydrochloride: Head-to-Head Evidence Against Key Comparators


Clinical Superiority of Loperamide Hydrochloride over Diphenoxylate/Atropine in Chronic Diarrhea

In a double-blind crossover clinical trial involving 23 patients with chronic diarrhea, loperamide hydrochloride demonstrated statistically significant superiority over diphenoxylate in reducing stool frequency and improving stool consistency [1]. This enhanced efficacy was achieved despite loperamide being administered at a 2.5-fold lower dose than diphenoxylate, indicating a superior therapeutic index and potency under these clinical conditions [1].

Clinical Pharmacology Gastroenterology Comparative Efficacy

Superior Patient Preference for Loperamide Hydrochloride in Chronic Diarrhea Management

In a double-blind crossover study of 29 patients with chronic diarrhea due to intestinal resection, a significantly higher proportion of patients expressed a preference for loperamide hydrochloride over diphenoxylate for managing their symptoms [1]. Specifically, 19 of 29 patients (65.5%) considered loperamide to be the most effective antidiarrheal drug, compared to only 5 of 29 (17.2%) who preferred diphenoxylate, with 5 (17.2%) perceiving no difference [1].

Patient-Reported Outcomes Clinical Pharmacology Comparative Efficacy

Peripheral Selectivity via P-gp: Quantified CNS Exclusion of Loperamide Hydrochloride

Loperamide's minimal central nervous system (CNS) penetration is a key safety feature, attributed to its active efflux by P-glycoprotein (P-gp) at the blood-brain barrier. This is a class-level inference, as other peripherally acting opioid agonists like eluxadoline are also designed for limited CNS exposure. However, the extent of this efflux for loperamide has been precisely quantified [REFS-1, REFS-2]. Under baseline conditions, brain uptake of [11C]loperamide in humans is extremely low, with a K1 value of 0.0021 ± 0.0006 mL cm⁻³ min⁻¹ [1]. When P-gp is inhibited by cyclosporin, this uptake increases by approximately 2-fold, confirming the transporter's dominant role [1]. Further, in vitro-in vivo extrapolation studies demonstrate that P-gp inhibition can lead to a staggering 2000% maximal increase (Emax) in the brain-to-blood loperamide concentration ratio in rats [2].

Pharmacokinetics Blood-Brain Barrier Drug Transporters

Solid-State Polymorphism: A Critical Quality Attribute for Loperamide Hydrochloride Formulation

Loperamide hydrochloride exhibits polymorphism, a solid-state phenomenon where the compound can exist in different crystal forms with distinct physical properties. This is a key differentiator from many other antidiarrheals like diphenoxylate or eluxadoline, which may not have well-characterized polymorphs or where such forms are less critical to performance. For loperamide hydrochloride, Form I (isometric crystals, melting point ~224°C) is the thermodynamically stable form, while Form II (needle-shaped crystals, melting point ~218°C) is metastable and can form during processing, particularly in the presence of hydroxypropyl cellulose (HPC) [1]. This transformation can be irreversible and can impact dissolution, stability, and manufacturability of solid dosage forms [1].

Pharmaceutics Polymorphism Formulation Stability

Key Research and Formulation Applications for Loperamide Hydrochloride Based on Quantitative Evidence


Preclinical Research on Peripherally-Restricted Opioid Agonism

For studies requiring a potent μ-opioid receptor agonist with minimal CNS penetration, loperamide hydrochloride is an optimal tool compound. Its well-characterized, high-affinity binding (μ Ki = 3 nM) and exceptionally low baseline brain uptake (K1 = 0.0021 mL cm⁻³ min⁻¹), which is actively maintained by P-gp efflux, make it ideal for investigating peripheral opioid mechanisms in pain, inflammation, or gastrointestinal models without the confounding central effects of compounds like morphine [REFS-1, REFS-2]. The ability to pharmacologically 'open' the BBB with a P-gp inhibitor (e.g., cyclosporin) provides a valuable experimental control to confirm peripheral restriction [8].

Clinical Development of Next-Generation Antidiarrheal Formulations

Loperamide hydrochloride's proven clinical superiority over diphenoxylate/atropine at a 2.5-fold lower dose, combined with higher patient preference (65.5% vs. 17.2%), establishes it as the gold-standard active pharmaceutical ingredient (API) for developing new oral antidiarrheal products [REFS-1, REFS-2]. Formulation scientists can leverage this strong efficacy baseline to innovate on delivery systems (e.g., orodispersible films, modified-release tablets) with confidence in the API's therapeutic performance [5].

Quality Control and Solid-State Characterization in Pharmaceutical Manufacturing

The well-documented polymorphism of loperamide hydrochloride necessitates its use as a model API in formulation science and quality control method development. The excipient-dependent and potentially irreversible transformation from stable Form I to metastable Form II during manufacturing processes highlights the compound's utility in studying and mitigating solid-state stability risks [7]. This makes loperamide hydrochloride a valuable reference material for developing robust analytical methods (e.g., XRPD, DSC) and for training in Good Manufacturing Practice (GMP) environments focused on controlling crystal form.

Pharmacopoeial Reference Standard for Analytical Method Validation

Loperamide hydrochloride is an official monograph compound in major pharmacopoeias (USP, EP, BP), and its raw material and dosage forms have established, compendial analytical methods, including HPLC assays [7]. Its use as a reference standard is critical for method development, validation, and routine quality control testing of both API and finished products. The existence of optimized HPLC methods, developed using Design of Experiments (DoE), further underscores its role as a well-understood analyte for chromatographic system suitability and performance verification [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loperamide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.